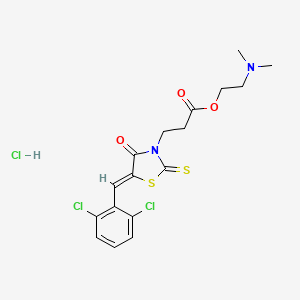
(Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(dimethylamino)ethyl 3-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C17H19Cl3N2O3S2 and its molecular weight is 469.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, including compounds similar to the one , have been studied for their antimicrobial properties. For instance, research by Khidre and Radini (2021) highlighted the synthesis of thiazole derivatives with potential DNA gyrase inhibitory activity, showing significant antimicrobial activities (Khidre & Radini, 2021). Similarly, studies by Mabkhot et al. (2019) on thiazolidinone derivatives revealed moderate anticancer activity, indicating the potential of such compounds in antimicrobial and anticancer applications (Mabkhot et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic solutions, finding them to offer extra stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).
Anticancer and Antitrypanosomal Activities
A series of thiazolidinone derivatives has been synthesized and evaluated for their trypanocidal and anticancer activities. Holota et al. (2019) found that these compounds inhibited the growth of parasites at sub-micromolar concentrations and demonstrated significant selectivity indices, being non-toxic towards human primary fibroblasts. Moreover, they identified active compounds that demonstrated inhibition against various human tumor cell lines (Holota et al., 2019).
Pharmaceutical Analysis and Polymorphism
Studies in pharmaceutical analysis, particularly focusing on polymorphism, are also relevant. Vogt et al. (2013) characterized two polymorphic forms of a similar compound, using spectroscopic and diffractometric techniques to analyze the subtle structural differences between the two forms (Vogt et al., 2013).
Synthesis and Structural Diversity
The compound's synthesis and potential for creating a structurally diverse library of compounds have been explored. Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene as a starting material in different types of alkylation and ring closure reactions, indicating the versatility and potential for structural diversity in the synthesis of related compounds (Roman, 2013).
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl 3-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2.ClH/c1-20(2)8-9-24-15(22)6-7-21-16(23)14(26-17(21)25)10-11-12(18)4-3-5-13(11)19;/h3-5,10H,6-9H2,1-2H3;1H/b14-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKYWAARIEFON-DZOOLQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

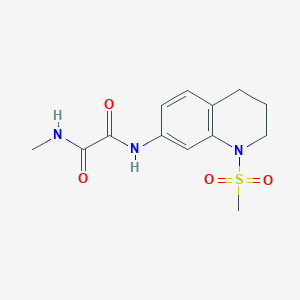
![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)
![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)
![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)
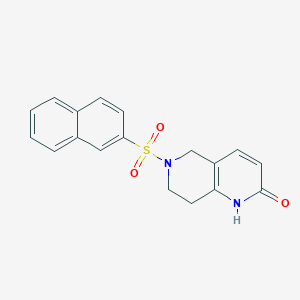
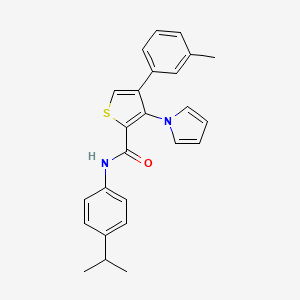
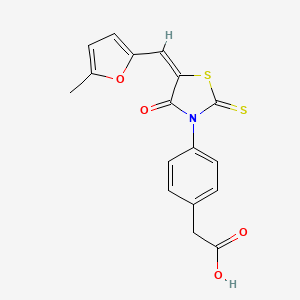
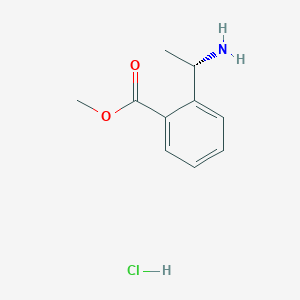
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)